molecular formula C20H24N2O5S B5152354 4-methoxy-N-(4-methylbenzyl)-3-(morpholin-4-ylsulfonyl)benzamide

4-methoxy-N-(4-methylbenzyl)-3-(morpholin-4-ylsulfonyl)benzamide

Cat. No.: B5152354
M. Wt: 404.5 g/mol
InChI Key: VMKOOYPMZADQRQ-UHFFFAOYSA-N
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Description

4-methoxy-N-(4-methylbenzyl)-3-(morpholin-4-ylsulfonyl)benzamide is a synthetic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(4-methylbenzyl)-3-(morpholin-4-ylsulfonyl)benzamide typically involves multi-step organic reactions. Common steps might include:

    Formation of the benzamide core: This can be achieved by reacting a suitable benzoyl chloride with an amine.

    Introduction of the methoxy group: This can be done through methylation reactions using reagents like methyl iodide.

    Attachment of the morpholin-4-ylsulfonyl group: This step might involve sulfonylation reactions using reagents like sulfonyl chlorides.

    Addition of the 4-methylbenzyl group: This can be achieved through alkylation reactions.

Industrial Production Methods

Industrial production methods would scale up these reactions, often optimizing for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the methoxy or methyl groups.

    Reduction: Reduction reactions could target the sulfonyl group or the benzamide core.

    Substitution: The aromatic rings might undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, compounds like 4-methoxy-N-(4-methylbenzyl)-3-(morpholin-4-ylsulfonyl)benzamide are studied for their reactivity and potential as intermediates in the synthesis of more complex molecules.

Biology

In biological research, such compounds might be investigated for their interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicinal chemistry, these compounds could be explored for their potential as therapeutic agents, particularly if they exhibit activity against specific biological targets.

Industry

In industry, these compounds might be used as precursors or additives in the production of materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-(4-methylbenzyl)-3-(morpholin-4-ylsulfonyl)aniline
  • 4-methoxy-N-(4-methylbenzyl)-3-(morpholin-4-ylsulfonyl)phenol

Uniqueness

The uniqueness of 4-methoxy-N-(4-methylbenzyl)-3-(morpholin-4-ylsulfonyl)benzamide might lie in its specific substitution pattern, which could confer distinct reactivity or biological activity compared to similar compounds.

Properties

IUPAC Name

4-methoxy-N-[(4-methylphenyl)methyl]-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-15-3-5-16(6-4-15)14-21-20(23)17-7-8-18(26-2)19(13-17)28(24,25)22-9-11-27-12-10-22/h3-8,13H,9-12,14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKOOYPMZADQRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)OC)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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